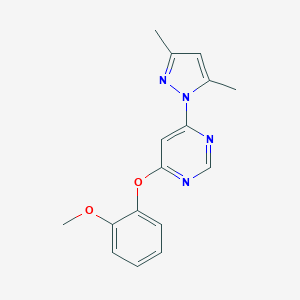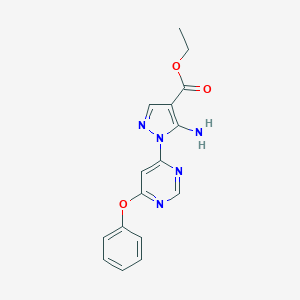![molecular formula C14H9Cl2FN2O3 B287680 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, the formation of amyloid beta plaques, and the growth of bacteria. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has also been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid beta plaques. Additionally, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of bacterial enzymes that are involved in the synthesis of cell wall components.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to have various biochemical and physiological effects. In cancer cells, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to reduce oxidative stress and prevent the formation of amyloid beta plaques. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of bacteria and prevent the synthesis of cell wall components.
实验室实验的优点和局限性
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and inhibit the growth of bacteria. However, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. Another potential direction is the study of the structure-activity relationship of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, which can provide insights into the molecular mechanisms of its action. Additionally, the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime in animal models can provide further insights into its potential applications in various diseases.
合成方法
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form 2-methoxybenzaldehyde oxime. The second step involves the reaction of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid with thionyl chloride to form 2,6-dichloro-5-fluoro-3-pyridineyl chloride. The final step involves the reaction of 2-methoxybenzaldehyde oxime with 2,6-dichloro-5-fluoro-3-pyridineyl chloride to form 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime.
科学研究应用
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has shown potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
属性
产品名称 |
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime |
|---|---|
分子式 |
C14H9Cl2FN2O3 |
分子量 |
343.1 g/mol |
IUPAC 名称 |
[(E)-(2-methoxyphenyl)methylideneamino] 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H9Cl2FN2O3/c1-21-11-5-3-2-4-8(11)7-18-22-14(20)9-6-10(17)13(16)19-12(9)15/h2-7H,1H3/b18-7+ |
InChI 键 |
GHBKTEADALXWKL-CNHKJKLMSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
规范 SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)


![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)



![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)